5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole

Description

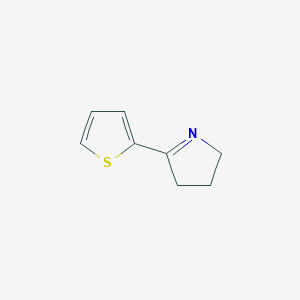

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-thiophen-2-yl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVPHNWWHPFNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30279308 | |

| Record name | 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-42-0 | |

| Record name | 5424-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30279308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Thiophen 2 Yl 3,4 Dihydro 2h Pyrrole and Its Analogues

Regioselective and Stereoselective Synthesis of 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole

The synthesis of this compound inherently involves the formation of a C=N double bond within a five-membered ring. The classical and most direct method for this transformation is the intramolecular condensation of a γ-aminoketone, specifically 4-amino-1-(thiophen-2-yl)butan-1-one. The amino group attacks the carbonyl carbon, followed by dehydration to yield the cyclic imine. While this method is straightforward, modern synthetic chemistry offers more sophisticated approaches that provide greater control over selectivity and access to a wider range of analogues.

Transition metal catalysis provides powerful and efficient pathways for constructing heterocyclic systems under mild conditions. Several strategies have been developed for the synthesis of 1-pyrrolines that can be adapted for the preparation of the title compound.

One prominent method involves the hydrogenative cyclization of γ-nitro ketones. nih.govnih.gov In a process highly relevant to the target molecule, a γ-nitro ketone precursor, 1-(thiophen-2-yl)-4-nitrobutan-1-one, can be subjected to catalytic hydrogenation. A highly active and reusable nickel-based catalyst (Ni/SiO₂) has been shown to be effective for this transformation, mediating the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to the 1-pyrroline (B1209420). nih.govresearchgate.net This reaction proceeds with high selectivity for the desired cyclic imine.

Another approach is the intramolecular oxidative amination of aminoalkenes. A ruthenium catalyst, such as [RuCl₂(CO)₃]₂, has been demonstrated to effectively catalyze the cyclization of primary aminoalkenes to form cyclic imines in excellent yields. organic-chemistry.org For the synthesis of this compound, this would involve the cyclization of a precursor like 4-amino-1-(thiophen-2-yl)but-3-en-1-ol.

The table below compares different transition metal catalysts for the synthesis of 1-pyrrolines, a reaction class directly applicable to the target compound.

| Catalyst System | Precursor Type | Conditions | Yield | Reference |

| Ni/SiO₂ | γ-Nitro Ketone | 120 °C, 20 bar H₂ | Good to Excellent | nih.govnih.gov |

| [RuCl₂(CO)₃]₂/dppp | Aminoalkene | K₂CO₃, Allyl Acetate | Excellent | organic-chemistry.org |

| Pd(OAc)₂ | Oxime Ester | Na₂CO₃, Toluene, 80°C | Good | organic-chemistry.org |

| Rh₂(O₂CC₃F₇)₄ | Dienyl Azide | Room Temperature | High | organic-chemistry.orgnih.gov |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. For the synthesis of pyrroline (B1223166) scaffolds, organocatalytic cascade reactions are particularly effective.

A relevant strategy is the enantioselective construction of pyrroloindoline frameworks through the addition-cyclization of tryptamines with α,β-unsaturated aldehydes, catalyzed by chiral imidazolidinones. nih.gov Adapting this principle, one could envisage a Michael addition of an amine to a thiophene-containing α,β-unsaturated ketone, followed by a catalyzed intramolecular cyclization.

More directly, the Barton-Zard pyrrole (B145914) synthesis, which proceeds via a 3,4-dihydro-2H-pyrrole intermediate, can be performed under organocatalytic conditions. nih.gov This reaction involves the base-catalyzed reaction of a nitroolefin with an α-isocyano substrate. For the target compound, the reaction between 2-(2-nitrovinyl)thiophene (B151962) and ethyl isocyanoacetate, catalyzed by a non-metallic base like KHMDS, would produce the corresponding 3,4-dihydro-2H-pyrrole-3-carboxylate. nih.gov Chiral thiourea (B124793) derivatives have been used to achieve enantioselective aromatization of such intermediates, highlighting the potential for asymmetric synthesis in this class of compounds. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy. orientjchem.org Several MCRs have been developed for pyrrole synthesis, some of which proceed through a dihydro-2H-pyrrole intermediate. orientjchem.org

A notable example is a four-component reaction that first assembles a γ-nitro ketone from a ketone, an aldehyde, and a nitroalkane, which is then subjected to hydrogenative cyclization to yield the 3,4-dihydro-2H-pyrrole. nih.govnih.gov This process combines a Michael addition and a Henry reaction, followed by the cyclization step described previously. To synthesize this compound, one could react thiophene-2-carbaldehyde, nitromethane, and acetone (B3395972) in a sequence to generate the required 1-(thiophen-2-yl)-4-nitrobutan-1-one precursor, which is then cyclized.

Another MCR strategy involves the reaction of chalcones with nitroalkanes in the presence of a reducing agent. organic-chemistry.org A thiophene-based chalcone (B49325), 1-(thiophen-2-yl)prop-2-en-1-one, can undergo a Michael addition with a nitroalkane. The resulting adduct can be reduced in situ with agents like zinc powder in hydrochloric acid, leading to the formation of the γ-amino ketone which spontaneously cyclizes to the desired 1-pyrroline. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of heterocyclic compounds is crucial for sustainable chemical production. This involves using environmentally benign solvents, reducing energy consumption, and employing recyclable catalysts. dntb.gov.ua

The synthesis of this compound can be made greener in several ways. The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl with an amine, is a classic route to pyrroles and can be adapted for dihydropyrroles. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires harsh acidic conditions. researchgate.net However, modern variations employ greener catalysts. For instance, silica-supported sulfuric acid has been used as a recyclable heterogeneous catalyst for Paal-Knorr reactions under solvent-free conditions, offering high yields in short reaction times. rgmcet.edu.in Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy input for the formation of cyclic amines. nih.gov

The transition metal-catalyzed hydrogenative cyclization of 1-(thiophen-2-yl)-4-nitrobutan-1-one is particularly amenable to green principles. The use of a heterogeneous, reusable Ni/SiO₂ catalyst minimizes metal waste. nih.govresearchgate.net Furthermore, reductive amination reactions can be performed in aqueous ammonia (B1221849) with molecular hydrogen, representing an environmentally benign process for amine synthesis which is a key step towards the aminoketone precursor. psu.edu

The table below summarizes potential green synthetic approaches.

| Green Principle | Synthetic Method | Conditions/Advantages | Reference |

| Recyclable Catalyst | Paal-Knorr type cyclization | Silica-supported sulfuric acid, solvent-free | rgmcet.edu.in |

| Recyclable Catalyst | Hydrogenative Cyclization | Heterogeneous Ni/SiO₂ catalyst | nih.govnih.gov |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times, solvent-free potential | nih.gov |

| Green Solvents | Reductive Amination | Aqueous ammonia as solvent and reagent | psu.edu |

| Atom Economy | Multicomponent Reactions | One-pot synthesis, reduced waste | orientjchem.orgorientjchem.org |

Scalable Synthetic Routes for Industrial and Large-Scale Production of this compound Precursors

For industrial applications, synthetic routes must be robust, cost-effective, and scalable. The most direct precursor for this compound is 4-amino-1-(thiophen-2-yl)butan-1-one, which readily cyclizes to the target product. Therefore, a scalable synthesis of this γ-aminoketone is of primary importance. PubChem lists a related compound, 4-amino-1-(3-methylthiophen-2-yl)butan-1-one, demonstrating the feasibility of this class of precursor. nih.gov

A practical, multi-step synthesis suitable for large-scale production can be proposed as follows:

Friedel-Crafts Acylation: Thiophene (B33073) can be acylated with 4-chlorobutyryl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). This well-established reaction would produce 4-chloro-1-(thiophen-2-yl)butan-1-one. This type of acylation is a cornerstone of industrial aromatic ketone synthesis. organic-chemistry.org

Amination: The resulting γ-chloroketone can be converted to the desired γ-aminoketone, 4-amino-1-(thiophen-2-yl)butan-1-one. Several scalable methods exist for this transformation. A common industrial method is the reaction with a protected form of ammonia, such as in the Gabriel synthesis using potassium phthalimide (B116566) followed by hydrolysis, or by direct reaction with ammonia under pressure.

Cyclization: The final cyclization of the γ-aminoketone to this compound often occurs spontaneously or upon gentle heating with the removal of water, sometimes with a mild acid catalyst. This final step is typically high-yielding and clean.

This sequence utilizes readily available and inexpensive starting materials and employs robust, well-understood reactions, making it a viable strategy for the large-scale production of the key precursor and, consequently, the title compound.

Mechanistic Investigations of Reactions Involving 5 Thiophen 2 Yl 3,4 Dihydro 2h Pyrrole

Electrophilic and Nucleophilic Substitution Reactions of 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole

The reactivity of this compound in substitution reactions is complex, with potential reaction sites on both the thiophene (B33073) ring and the dihydropyrrole moiety.

The thiophene ring is known to undergo electrophilic aromatic substitution, and the position of substitution is directed by the existing substituent. The 2-yl substituent on the thiophene ring generally directs incoming electrophiles to the 5-position. However, in the case of this compound, the dihydropyrrole substituent at the 2-position of the thiophene ring influences the regioselectivity. The imine nitrogen can be protonated under acidic conditions, which would deactivate the thiophene ring towards electrophilic attack.

The 1-pyrroline (B1209420) ring contains a C=N double bond, making it susceptible to both electrophilic and nucleophilic attack. Electrophiles can attack the nitrogen atom, while nucleophiles can add to the carbon atom of the imine bond. The presence of the thiophene ring, an electron-donating group, can influence the electron density of the C=N bond, potentially modulating its reactivity.

Nucleophilic substitution reactions on the thiophene ring are generally less favorable than electrophilic substitutions unless activated by strongly electron-withdrawing groups. In the case of this compound, the dihydropyrrole moiety is not a strong electron-withdrawing group, making nucleophilic aromatic substitution on the thiophene ring challenging.

Computational studies on related systems, such as the nucleophilic aromatic substitution of substituted thiophenes with pyrrolidine, indicate that the reaction proceeds through a stepwise addition-elimination mechanism. The energy barriers for such reactions are influenced by the nature of the substituents on the thiophene ring. nih.gov

Cycloaddition Reactions and Pericyclic Processes with this compound

The dihydropyrrole and thiophene components of this compound can both participate in cycloaddition reactions. The C=N bond of the 1-pyrroline ring can act as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles, such as azides, nitrile oxides, and diazocompounds, to form five-membered heterocyclic rings. For instance, the formal [3+2] cycloaddition of 2H-azirines with enones, promoted by visible light, has been used to synthesize Δ1-pyrrolines. nih.gov

The thiophene ring can act as a diene in Diels-Alder reactions, particularly when substituted with electron-donating groups. However, the aromaticity of thiophene makes it less reactive as a diene compared to furan. The reaction often requires high temperatures or pressures. Studies on the Diels-Alder reactions of N-arylpyrroles with arynes have shown that a variety of bridged-ring amines can be synthesized. clockss.org Similar reactivity could be anticipated for the thiophene ring in the target molecule, although the conditions would likely need to be forcing.

The formation of cycloadducts is influenced by the electronic properties of both the diene and the dienophile. The presence of the dihydropyrrole ring could modulate the dienophilic or dienic character of the thiophene ring.

Oxidation and Reduction Pathways of the this compound Core

The oxidation and reduction of this compound can occur at either the dihydropyrrole or the thiophene ring.

The 1-pyrroline ring can be reduced to the corresponding pyrrolidine. This is a common transformation for imines and can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The reduction of the C=N bond is generally a facile process.

Oxidation of the 1-pyrroline ring can lead to various products depending on the oxidant and reaction conditions. For example, oxidation could potentially lead to the corresponding oxaziridine (B8769555) or, with ring opening, to an amino ketone.

The thiophene ring is generally stable to oxidation, but under strong oxidizing conditions, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidized thiophenes have different chemical properties and can participate in reactions not typical for thiophene itself. For instance, thiophene S-oxides can act as dienes in Diels-Alder reactions. nih.gov

Radical Reactions and Polymerization Mechanisms Involving this compound

Radical reactions involving this compound could be initiated at several positions. The lability of the allylic protons on the dihydropyrrole ring could provide a site for radical abstraction, leading to further reactions.

The C=N bond can also undergo radical additions. The synthesis of pyrrolines via the radical cyclization of olefinic enamides has been reported, showcasing the utility of radical pathways in forming this heterocyclic core.

Polymerization of this compound could potentially proceed through several mechanisms. The thiophene ring is a well-known monomer for the synthesis of conducting polymers like polythiophene. Oxidative polymerization of thiophene and its derivatives is a common method to produce these materials.

Alternatively, the dihydropyrrole ring could participate in polymerization. Cationic ring-opening polymerization of related heterocyclic monomers, such as thiophene-bearing 2-oxazolines, has been demonstrated to yield polymers with tunable properties. It is conceivable that a similar polymerization could be initiated at the imine nitrogen of the dihydropyrrole ring under appropriate acidic or catalytic conditions. The resulting polymer would feature a polyamine backbone with thiophene side chains.

A study on the radical photopolymerization of 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivatives has shown their potential as photoinitiators, suggesting that the pyrrole (B145914) moiety, and by extension the dihydropyrrole in the target molecule, could play a role in light-induced polymerization processes. nih.gov

Strategic Derivatization and Functionalization of 5 Thiophen 2 Yl 3,4 Dihydro 2h Pyrrole

C-H Activation and Functionalization of the Pyrroline (B1223166) and Thiophene (B33073) Rings in 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole

Direct C-H activation is a powerful tool for the efficient and atom-economical formation of new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, both the thiophene and the pyrroline rings present opportunities for such transformations.

The thiophene ring is known to undergo palladium-catalyzed direct C-H arylation. ksu.edu.sa For instance, ligand-less Pd(OAc)₂ has been shown to be an effective catalyst for the 5-arylation of thiophene derivatives. ksu.edu.sa This methodology is generally applicable to a wide range of thiophene substrates and tolerates various functional groups on both the thiophene and the aryl halide coupling partners. While specific studies on this compound are not extensively documented, it is plausible that the C5-position of the thiophene ring in this molecule could be selectively functionalized using similar palladium-catalyzed C-H activation strategies. The general reactivity for electrophilic substitution in thiophenes follows the order C2 > C5 > C3 > C4. ksu.edu.saonlineorganicchemistrytutor.com In the case of 2-substituted thiophenes, the primary site of further electrophilic attack is the C5 position. ksu.edu.sa

The pyrroline ring also possesses C-H bonds that could potentially be activated. Rhodium(III)-catalyzed C-H functionalization has been successfully applied to the synthesis of pyrroles from enamides and alkynes. nih.gov While the 3,4-dihydro-2H-pyrrole moiety is not an enamide, the development of catalytic systems for the C-H functionalization of saturated and partially saturated heterocycles is an active area of research. rsc.org The application of such methods to this compound could provide access to novel derivatives functionalized at the C3 or C4 positions of the pyrroline ring.

A study on the palladium-catalyzed C-H arylation of 2,5-substituted pyrroles with diaryliodonium salts has demonstrated the feasibility of introducing aryl groups at the C3 and C4 positions of the pyrrole (B145914) ring. rsc.org Although this work was performed on fully aromatic pyrroles, it highlights the potential for C-H functionalization of the pyrrole core.

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Thiophene Derivatives

| Thiophene Substrate | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

| 2-Acetylthiophene | 4-Bromobenzonitrile | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 2-Acetyl-5-(4-cyanophenyl)thiophene | 85 | ksu.edu.sa |

| Thiophene-2-carbonitrile | 4-Bromoacetophenone | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 5-(4-Acetylphenyl)thiophene-2-carbonitrile | 90 | ksu.edu.sa |

| Methyl thiophene-2-carboxylate | 4-Bromonitrobenzene | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | Methyl 5-(4-nitrophenyl)thiophene-2-carboxylate | 92 | ksu.edu.sa |

This table presents data for related thiophene compounds to illustrate the potential for C-H activation on the thiophene ring of the title compound.

Heteroatom Functionalization (N, S) of this compound

The presence of nitrogen and sulfur heteroatoms in this compound provides additional handles for functionalization.

The nitrogen atom of the pyrroline ring, being part of a cyclic imine, can be targeted for N-acylation or N-alkylation. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been achieved through the acylation of substituted thiophen-2-amines. researchgate.net This suggests that the nitrogen of the pyrroline ring in the title compound could be similarly functionalized, for example, by reaction with acyl chlorides or alkyl halides, potentially after reduction of the imine to a secondary amine.

The sulfur atom in the thiophene ring is generally less reactive towards functionalization compared to the carbon atoms. However, oxidation of the sulfur to a sulfoxide (B87167) or sulfone can alter the electronic properties of the thiophene ring and enable subsequent transformations. While direct functionalization of the sulfur in this compound is not commonly reported, the synthesis of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives from thiophene-2-carbohydrazonoyl chloride demonstrates the manipulation of sulfur-containing reagents in the synthesis of more complex heterocyclic systems. nih.govdovepress.com

A study on the synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives showcases the amidation of a heterocyclic amine, which is a reaction type that could be explored for the N-functionalization of a reduced form of this compound. nih.gov

Regioselective Halogenation and Metallation of this compound

Regioselective halogenation and metallation are fundamental strategies for introducing functional groups onto heterocyclic rings, setting the stage for further cross-coupling reactions.

The thiophene ring is highly susceptible to electrophilic halogenation, typically occurring at the C5 position in 2-substituted thiophenes. pharmaguideline.com Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the controlled mono-halogenation of thiophenes. beilstein-journals.org It is therefore anticipated that this compound would undergo halogenation primarily at the C5 position of the thiophene ring.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings bearing a directing metalation group (DMG). uwindsor.cabaranlab.orgharvard.edu The nitrogen atom of the pyrroline ring in this compound could potentially act as a DMG, directing lithiation to the C3 position of the thiophene ring. However, the inherent reactivity of the C5 position of the thiophene towards lithiation is high, and competition between these two positions would be expected. uwindsor.ca

Metal-halogen exchange is another important method for generating organometallic intermediates. nih.govwikipedia.orgrsc.orgprinceton.eduresearchgate.net If a halogenated derivative of this compound were available, for example, 5-(5-bromothiophen-2-yl)-3,4-dihydro-2H-pyrrole, treatment with an organolithium reagent such as n-butyllithium would be expected to generate the corresponding 5-lithiated species. This organometallic intermediate could then be reacted with a variety of electrophiles to introduce a wide range of substituents.

Table 2: General Conditions for Halogenation and Metallation of Thiophenes

| Reaction | Reagent | Typical Conditions | Expected Product with this compound | Reference |

| Bromination | N-Bromosuccinimide (NBS) | CCl₄, reflux | 5-(5-Bromothiophen-2-yl)-3,4-dihydro-2H-pyrrole | beilstein-journals.org |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetic acid, rt | 5-(5-Chlorothiophen-2-yl)-3,4-dihydro-2H-pyrrole | beilstein-journals.org |

| Lithiation | n-Butyllithium | THF, -78 °C | 5-(5-Lithiothiophen-2-yl)-3,4-dihydro-2H-pyrrole | uwindsor.ca |

| Metal-Halogen Exchange | n-Butyllithium (from bromo-derivative) | THF, -78 °C | 5-(5-Lithiothiophen-2-yl)-3,4-dihydro-2H-pyrrole | wikipedia.orgrsc.org |

This table provides generalized conditions and expected products based on the known reactivity of thiophene derivatives.

Synthesis of Advanced Architectures Incorporating the this compound Moiety

The this compound scaffold can serve as a valuable building block for the synthesis of more complex, advanced molecular architectures, including fused heterocyclic systems and polymers.

The synthesis of fused heterocycles often relies on the strategic installation of functional groups that can participate in intramolecular cyclization reactions. For instance, the synthesis of furan-, thiophene-, and pyrrole-fused sultines has been reported, demonstrating the construction of bicyclic systems from functionalized five-membered heterocycles. rsc.org Similarly, the synthesis of furopyranone, furopyrrolone, and thienopyrrolone derivatives has been achieved through intramolecular cyclization strategies. researchgate.net By analogy, functionalized derivatives of this compound could be employed in similar cyclization reactions to generate novel fused systems.

A one-pot synthesis of a complex polyheterocyclic compound, 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, has been reported, which incorporates a thiophene moiety into a fused pyrrolopyridinone core. researchgate.netyoutube.com This highlights the potential of using thiophene-containing building blocks in multicomponent reactions to rapidly assemble complex molecular scaffolds.

Furthermore, a novel methodology for the synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates has been developed via the ring expansion of N-vinyl aziridines. beilstein-journals.org This approach provides access to highly functionalized pyrroline derivatives that can serve as versatile intermediates for the synthesis of a variety of substituted pyrrolines, pyrroles, and pyrrolidines, which are themselves precursors to more advanced architectures.

Table 3: Examples of Advanced Architectures from Related Heterocyclic Scaffolds

| Starting Material Type | Reaction Type | Product Architecture | Potential Application | Reference |

| Functionalized Pyrrole | Cascade C-H Alkenylation/Cyclization | Pyrrolizine Derivatives | Biologically active compounds | rsc.org |

| Thiophene-containing building blocks | Multicomponent Reaction | Fused Pyrrolo[3,4-b]pyridin-5-one | Medicinal Chemistry | researchgate.netyoutube.com |

| N-Vinyl Aziridines | Ring Expansion | Substituted 3,4-dihydro-2H-pyrroles | Synthetic Intermediates | beilstein-journals.org |

| Functionalized Thiophenes | Intramolecular Cyclization | Thieno[3,2-b]pyrrol-4-ones | Fused Heterocycles | researchgate.net |

This table illustrates synthetic strategies towards advanced architectures using related heterocyclic precursors, suggesting potential pathways for the derivatization of the title compound.

Advanced Spectroscopic and Analytical Characterization of 5 Thiophen 2 Yl 3,4 Dihydro 2h Pyrrole and Its Derivatives

High-Resolution NMR Spectroscopy for Elucidating Molecular Structure and Dynamics of 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the thiophene (B33073) and the dihydropyrrole rings. The three protons of the thiophene ring typically appear in the aromatic region (δ 7.0-8.0 ppm) and exhibit characteristic coupling patterns (doublet of doublets). The protons of the dihydropyrrole ring would be observed in the aliphatic region. The two methylene (B1212753) groups (-CH₂-) at positions 3 and 4 would likely appear as multiplets around δ 2.0-3.0 ppm and δ 3.5-4.5 ppm, respectively, due to their differing proximity to the imine nitrogen. semanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom of the imine group (C=N) is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the thiophene ring would resonate in the aromatic region (δ 120-145 ppm). The two saturated carbon atoms of the dihydropyrrole ring would appear in the aliphatic region of the spectrum. semanticscholar.org Data for similar heterocyclic systems support these predicted assignments. pitt.edu

Predicted NMR Data for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Relevant Ring |

| H-3' | ¹H | ~7.5-7.7 | dd | Thiophene |

| H-4' | ¹H | ~7.1-7.3 | dd | Thiophene |

| H-5' | ¹H | ~7.4-7.6 | dd | Thiophene |

| H-3 | ¹H | ~2.0-2.2 | m | Dihydropyrrole |

| H-4 | ¹H | ~3.0-3.2 | t | Dihydropyrrole |

| H-2 | ¹H | ~4.0-4.2 | t | Dihydropyrrole |

| C5 | ¹³C | ~165-175 | s | Dihydropyrrole |

| C2' | ¹³C | ~140-145 | s | Thiophene |

| C3', C4', C5' | ¹³C | ~125-130 | s | Thiophene |

| C2 | ¹³C | ~55-65 | s | Dihydropyrrole |

| C3 | ¹³C | ~35-45 | s | Dihydropyrrole |

| C4 | ¹³C | ~20-30 | s | Dihydropyrrole |

Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions. 'dd' denotes doublet of doublets, 't' denotes triplet, 'm' denotes multiplet, 's' denotes singlet.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis of this compound

Advanced mass spectrometry (MS) techniques, particularly when coupled with gas chromatography (GC-MS), are indispensable for confirming the molecular weight and investigating the fragmentation pathways of this compound.

Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion [M]⁺, confirming the elemental composition of C₈H₉NS (calculated mass: 151.0456). nih.gov

Fragmentation Analysis: Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation. The fragmentation pattern is influenced by the stability of the resulting ions and the relative strengths of the bonds. Key fragmentation pathways for related N-heterocyclic and thiophene compounds often involve:

Cleavage of the C-C bond between the rings: This would lead to the formation of ions corresponding to the thiophene cation and the dihydropyrrole cation.

Fragmentation of the dihydropyrrole ring: Loss of small, stable neutral molecules like ethene (C₂H₄) or hydrogen cyanide (HCN) is a common pathway for pyrroline-containing structures.

Fragmentation of the thiophene ring: The thiophene ring can undergo rupture, leading to the elimination of fragments such as a thioformyl (B1219250) radical (•CHS) or acetylene (B1199291) (C₂H₂).

The mass spectra of related compounds, such as 5-ethyl-3,4-dihydro-2H-pyrrole, show characteristic peaks resulting from the fragmentation of the dihydro-pyrrole ring. nih.gov Similarly, studies on thienylideneamines reveal complex fragmentation patterns involving both ring systems. arkat-usa.org

Predicted Key Fragments in the EI-MS of this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

| 151 | [C₈H₉NS]⁺• | (Molecular Ion) |

| 124 | [C₇H₆S]⁺• | HCN |

| 110 | [C₅H₄NS]⁺ | C₃H₅ |

| 83 | [C₄H₃S]⁺ | C₄H₆N |

| 69 | [C₄H₇N]⁺• | C₄H₂S |

Note: The relative abundance of these fragments depends on the ionization energy and the specific instrumentation used.

X-ray Crystallography and Solid-State Analysis of this compound and its Cocrystals

Molecular Conformation: The five-membered dihydropyrrole ring is non-planar and is expected to adopt an envelope or twisted conformation to minimize steric strain. nih.gov The thiophene ring, being aromatic, will be essentially planar. The dihedral angle between the thiophene ring and the mean plane of the dihydropyrrole ring is a key conformational parameter.

Intermolecular Interactions: In the solid state, molecules are likely to be organized through a network of weak intermolecular interactions. These can include C-H···N hydrogen bonds involving the imine nitrogen, C-H···S interactions with the thiophene sulfur, and potential π-π stacking interactions between the electron-rich thiophene rings of adjacent molecules. researchgate.net

Hypothetical Crystal Data Based on Analogs

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c | Defines the specific symmetry elements |

| Z (Molecules/unit cell) | 4 | Number of molecules in one unit cell |

| Key Intermolecular Forces | C-H···N, C-H···S, π-π stacking | Dictate the crystal packing and physical properties |

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Conformations of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the functional groups present and the molecule's local environment.

Characteristic Vibrational Modes:

C=N Stretch: A strong absorption band for the imine C=N stretch is expected in the IR spectrum, typically in the 1640-1690 cm⁻¹ region.

Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring are expected to appear in the 1300-1550 cm⁻¹ range. iosrjournals.org The C-S stretching mode is typically found at lower wavenumbers, around 600-850 cm⁻¹. iosrjournals.org

C-H Vibrations: Aromatic C-H stretching from the thiophene ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ groups of the dihydropyrrole ring will appear just below 3000 cm⁻¹.

Theoretical calculations using Density Functional Theory (DFT) are often employed to assign the observed vibrational bands to specific normal modes of the molecule. nih.govresearchgate.net

Key Predicted Vibrational Frequencies

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (Thiophene) | IR, Raman | 3100-3050 |

| Aliphatic C-H Stretch (Dihydropyrrole) | IR, Raman | 2980-2850 |

| C=N Stretch (Imine) | IR | 1690-1640 |

| Aromatic C=C Stretch (Thiophene) | IR, Raman | 1550-1300 |

| C-S Stretch (Thiophene) | IR, Raman | 850-600 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions and Photophysical Behavior of this compound

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insight into the electronic structure and excited-state properties of the molecule. The conjugation between the thiophene ring and the imine double bond is expected to govern its photophysical behavior.

UV-Visible Absorption: The molecule is expected to exhibit strong absorption bands in the UV region corresponding to π→π* electronic transitions within the conjugated system. The main absorption band arises from the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent environment. In many thiophene-based chromophores, λ_max can be found in the 250-400 nm range. uobaghdad.edu.iqresearchgate.net The presence of the imine group may also give rise to a weaker n→π* transition at a longer wavelength.

Fluorescence: Many conjugated systems containing thiophene are known to be fluorescent. researchgate.net Upon excitation into its absorption band, this compound may exhibit fluorescence emission. The energy difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process.

Solvatochromism: The electronic spectra can be influenced by solvent polarity. A shift in the absorption or emission maximum to a longer wavelength (red shift) or shorter wavelength (blue shift) with changing solvent polarity is known as solvatochromism. This effect can provide information about the change in dipole moment upon electronic excitation. uobaghdad.edu.iq

Predicted Electronic Spectroscopy Data

| Property | Technique | Predicted Range | Notes |

| λ_max (π→π) | UV-Vis Absorption | 280-350 nm | Position is solvent-dependent |

| λ_max (n→π) | UV-Vis Absorption | 360-420 nm | Often weak or obscured by π→π* |

| Emission λ_max | Fluorescence | 380-500 nm | Dependent on excitation wavelength and solvent |

| Stokes Shift | Calculation | 50-150 nm | Difference between absorption and emission maxima |

Computational and Theoretical Investigations of 5 Thiophen 2 Yl 3,4 Dihydro 2h Pyrrole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. For 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for understanding its reactivity.

Detailed DFT studies on related 2-aryl-1-pyrroline derivatives have revealed important insights. The geometry of the molecule is typically non-planar, with a significant dihedral angle between the pyrroline (B1223166) and the aromatic ring (in this case, thiophene). This twist influences the extent of π-conjugation between the two ring systems.

Key Electronic Parameters:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) is generally localized on the electron-rich thiophene (B33073) ring, indicating this is the likely site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is often distributed across the C=N bond of the dihydropyrrole ring and the thiophene ring, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution. For this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the nitrogen atom of the pyrroline ring and the sulfur atom of the thiophene ring, highlighting these as centers for electrophilic interaction. The hydrogen atoms of the pyrroline ring would exhibit positive potential (blue regions).

Reactivity Descriptors: Global reactivity descriptors, calculated from the energies of the frontier orbitals, provide quantitative measures of chemical behavior.

| Electrophilicity Index (ω) | Moderate | Measures the propensity to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and interactions with its environment.

For this compound, a key conformational feature is the rotation around the single bond connecting the thiophene and dihydropyrrole rings. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. The puckering of the non-planar dihydropyrrole ring is another dynamic feature that can be analyzed.

Solvent Effects: MD simulations in explicit solvent (e.g., water, methanol, or dimethyl sulfoxide) can reveal how solvent molecules arrange themselves around the solute.

In polar protic solvents like water, strong hydrogen bonds would be expected to form between the solvent and the nitrogen atom of the dihydropyrrole ring.

In aprotic solvents , dipole-dipole interactions would dominate. The solvation shell structure influences the molecule's solubility, stability, and reactivity in different media. Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

While QSAR and QSPR studies require a dataset of multiple, related compounds with measured biological activities or properties, we can hypothesize the types of descriptors that would be important for models involving derivatives of this compound. These models are crucial for rationally designing new compounds with desired characteristics, such as enhanced biological activity or improved physicochemical properties.

Hypothetical QSAR/QSPR Model Development:

Dataset: A series of derivatives would be synthesized, varying the substituents on the thiophene or pyrroline rings.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated, falling into several categories:

Constitutional (1D): Molecular weight, atom counts.

Topological (2D): Connectivity indices (e.g., Kier & Hall indices), Wiener index, which describe molecular shape and branching.

Geometrical (3D): Molecular surface area, volume, principal moments of inertia.

Quantum Chemical (4D): Dipole moment, HOMO/LUMO energies, partial atomic charges.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation linking the descriptors to the observed activity or property (e.g., inhibitory concentration, melting point).

Table 2: Key Molecular Descriptors for QSAR/QSPR of this compound Derivatives

| Descriptor Class | Example Descriptor | Potential Influence |

|---|---|---|

| Topological | Balaban J Index | Relates to the centricity and branching of the molecular structure. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Influences solubility and interaction with biological macromolecules. |

| Electronic | Dipole Moment | Affects intermolecular interactions and membrane permeability. |

| Quantum Chemical | LUMO Energy | Could correlate with the molecule's ability to accept electrons in a biological redox process. |

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can predict spectroscopic data, which is invaluable for compound characterization and for interpreting experimental results.

NMR Spectroscopy: DFT calculations (often using the GIAO method) can predict the ¹H and ¹³C chemical shifts. The predicted shifts for the protons on the thiophene ring would be distinct from those on the dihydropyrrole ring. The diastereotopic protons on the saturated carbons of the pyrroline ring would be expected to show different chemical shifts.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies. Key predicted peaks would include the C=N stretching vibration of the imine group in the dihydropyrrole ring (typically around 1650-1600 cm⁻¹), C-H stretching of the thiophene ring (around 3100 cm⁻¹), and C-S stretching modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. The primary absorption bands would likely correspond to π→π* transitions within the conjugated system formed by the thiophene and the imine moiety.

Advanced Research Applications of 5 Thiophen 2 Yl 3,4 Dihydro 2h Pyrrole

Applications in Materials Science and Polymer Chemistry

The combination of thiophene (B33073) and pyrrole (B145914) moieties has led to the development of a significant class of conducting and electroactive polymers. The potential of 5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole as a precursor to such materials is substantial. Dehydrogenation of the dihydropyrrole ring would yield 5-(thiophen-2-yl)pyrrole, a monomer that can be polymerized to create materials with tailored electronic and optical properties.

Conducting Polymers and Organic Electronics based on this compound Derivatives

Polymers derived from linked thiophene and pyrrole units are at the forefront of organic electronics research. The electrochemical polymerization of monomers like 2,5-di(2-thienyl)pyrrole (TPT) yields polymers with high conductivity, stability, and interesting electrochromic properties. nih.gov The resulting poly(thienylpyrrole)s benefit from the complementary electronic characteristics of both heterocyclic components.

It is anticipated that a polymer derived from 5-(thiophen-2-yl)pyrrole would exhibit similar valuable properties. The polymerization can proceed via electrochemical oxidation, where the monomer units couple, typically at the alpha-positions of the thiophene and pyrrole rings, to form an extended π-conjugated backbone. researchgate.net This process creates positive charges (polarons and bipolarons) along the polymer chain, which are balanced by dopant anions from the electrolyte, rendering the material electrically conductive. researchgate.net

Research on related soluble poly(thienylpyrrole) derivatives has demonstrated their potential in various electronic devices. For instance, functionalizing the pyrrole nitrogen with long alkyl chains or other solubilizing groups enhances processability without compromising electronic properties. rsc.orgnih.gov These soluble polymers can be cast into thin films for applications in Organic Field-Effect Transistors (OFETs) and electrochromic devices. rsc.orgmdpi.com Copolymers of thienylpyrrole derivatives with other monomers, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), have shown superior electrochromic performance, including high optical contrast and fast switching times, making them suitable for smart windows and displays. nih.govrsc.org

The table below summarizes the properties of polymers based on the closely related 2,5-di(2-thienyl)pyrrole (TPT/SNS) monomer, illustrating the potential of this structural class.

| Polymer/Copolymer | Monomer(s) | Polymerization Method | Key Properties | Potential Application |

| P(HKCN) | 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide (HKCN) | Electrochemical | Low band gap, high stability, optical contrast | Electrochromic Devices nih.gov |

| P(TPDOB) | N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-3,4,5-tris(dodecyloxy)benzamide (TPDOB) | Electrochemical | Soluble, Fluorescent (yellow emitter), Multielectrochromic | Solution-Processable Electronics, Sensors nih.gov |

| P(TPDOB-co-EDOT) | TPDOB and EDOT | Electrochemical | Superior electrochromic and electrical properties vs. homopolymer | High-Performance Electrochromics nih.gov |

| Poly(TPT) derivatives | 2,5-di(thiophen-2-yl)-1-H-arylpyrroles | Chemical (Modified Paal-Knorr) | High thermal stability, tunable charge carrier mobility | Organic Field-Effect Transistors (OFETs) rsc.org |

Supramolecular Assemblies and Self-Healing Materials Incorporating this compound

Supramolecular chemistry offers a pathway to create "smart" materials with dynamic and responsive properties, including self-healing capabilities. While direct research into supramolecular assemblies of this compound is not yet available, the principles can be applied to its potential polymeric derivatives. Conducting polymers like polypyrrole and polythiophene can be endowed with self-healing properties by incorporating reversible, non-covalent interactions such as hydrogen bonds or ionic interactions. nih.govpolymtl.ca

One strategy involves creating hydrogels where a conductive polymer is embedded within a matrix capable of self-repair. For example, hydrogels made from natural polymers can be cross-linked using dynamic bonds (like imine bonds or metal-ligand coordination) and doped with polypyrrole to achieve both conductivity and self-healing. mdpi.comrsc.orgacs.org The hydrogen bonding capabilities of the pyrrole N-H group in an aromatized polymer of 5-(thiophen-2-yl)pyrrole could be exploited to form ordered, self-assembled structures. rsc.org These interactions can lead to the formation of nanofibers and other hierarchical structures, which enhance charge transport and can impart self-healing properties by allowing the polymer chains to reorganize and mend after damage.

Furthermore, diketopyrrolopyrrole (DPP) derivatives, which are based on the TPT scaffold, are well-known for their ability to form extensive supramolecular polymers through hydrogen bonding and π-π stacking. nih.gov These assemblies show emergent photophysical properties and are being explored for use in high-performance electronics and self-healing systems. nih.govnih.gov This suggests that polymers derived from 5-(thiophen-2-yl)pyrrole, particularly if functionalized with hydrogen-bonding groups, could be designed to form robust supramolecular networks with intrinsic repair capabilities.

Optoelectronic Properties of this compound Containing Materials

The optoelectronic properties of materials derived from 5-(thiophen-2-yl)pyrrole are expected to be a rich area of investigation. The combination of an electron-donating pyrrole ring with an electron-rich thiophene creates a donor-acceptor-like structure, which is a key design principle for materials with low optical band gaps. The optical and electronic properties of polymers based on thienyl-pyrrole isomers and derivatives have been studied, providing insight into the potential of this class of materials.

For example, a polymer based on (4Z)-4-(thiophene-2-ylmethylidene)-4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one, a structural isomer, demonstrated broad absorption in the visible spectrum and a low-lying Highest Occupied Molecular Orbital (HOMO), which are desirable characteristics for photovoltaic applications. polymtl.ca Solar cell devices fabricated with this polymer achieved a power conversion efficiency of 6.6%. polymtl.ca

Polymers based on 2,5-di(2-thienyl)pyrrole (TPT) also exhibit tunable optoelectronic properties. They typically show strong absorption in the visible and near-infrared regions and possess optical band gaps that can be tuned by chemical modification. For instance, the polymer P(HKCN) has a calculated optical band gap of 2.15 eV, while the soluble polymer P(TPDOB) has a band gap of 2.25 eV. nih.govnih.gov These materials often exhibit electrochromism, changing color in response to an applied voltage, which is a direct consequence of changes in their electronic structure upon doping. nih.gov The fluorescence properties are also of interest; the monomer TPDOB is a violet light emitter, whereas its polymer, P(TPDOB), emits yellow light, indicating the extended conjugation in the polymer significantly alters the energy levels. nih.gov

The table below presents key optoelectronic data for materials based on TPT and its isomers.

| Material | Structure Type | Optical Band Gap (Eg) | Key Optoelectronic Feature(s) | Reference |

| P1 Polymer | Thieno[2,3-b]pyrrol-5-one based | ~1.9 eV (from Tauc plot) | Broad absorption (620-625 nm), PCE of 6.6% in solar cells | polymtl.ca |

| P(HKCN) | 2,5-di(2-thienyl)pyrrole based | 2.15 eV | Stable electrochromism (yellow to dark blue) | nih.gov |

| P(TPDOB) | Soluble 2,5-di(2-thienyl)pyrrole based | 2.25 eV | Fluorescent, Multielectrochromic (greenish to blue) | nih.gov |

Catalytic Applications of this compound and its Metal Complexes

The unique structure of this compound, featuring both a cyclic imine and an N,S-bidentate coordination site, suggests significant potential in catalysis.

Organocatalysis Mediated by this compound Derivatives

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The 3,4-dihydro-2H-pyrrole ring contains a cyclic imine functionality, which is a key feature in several organocatalytic systems. While there are no specific reports on using this compound as an organocatalyst, its structure allows for plausible catalytic cycles.

The nitrogen atom of the imine is basic and can act as a Brønsted base catalyst. More importantly, the cyclic imine can react with carbonyl compounds (aldehydes and ketones) to form enamine intermediates. This activation mode is central to a vast number of organocatalytic transformations, including asymmetric alkylations, aldol (B89426) reactions, and Michael additions. nih.govresearchgate.net

Furthermore, recent research has highlighted the use of visible-light-mediated photocatalysis for the synthesis of complex pyrrole structures. thieme-connect.de The photocatalytic activation of cyclic imine-BF₃ complexes for decarboxylative alkylation demonstrates the reactivity of the imine moiety toward radical addition, opening a modular route to functionalized nitrogen-containing heterocycles. nih.gov This suggests that the this compound scaffold could be employed in similar photocatalytic transformations, either as a substrate or, with further functionalization, as part of a photocatalyst structure. The thiophene ring itself can also influence the electronic properties and stability of any catalytic intermediates.

Ligand Design for Transition Metal Catalysis Utilizing the this compound Scaffold

The geometry of this compound is ideal for it to act as a bidentate ligand for transition metals. The nitrogen atom of the imine and the sulfur atom of the thiophene ring can coordinate to a metal center, forming a stable five-membered chelate ring. Such N,S-bidentate ligands are of great interest in coordination chemistry and catalysis. nih.govresearchgate.net

Metal complexes featuring N,S-bidentate ligands have been successfully employed in a variety of catalytic reactions, including:

C-C Coupling Reactions: Palladium complexes with N,S-heterocyclic carbene (NSHC) ligands, which share the N,S coordination motif, have been shown to be effective catalysts for Suzuki, Mizoroki-Heck, and Sonogashira couplings. nih.gov

Polymerization: Aryliminopyridyl nickel complexes, which have a related imino-pyridyl N,N-bidentate structure, are active catalysts for ethylene (B1197577) polymerization. mdpi.com By analogy, a nickel complex of this compound could potentially catalyze olefin polymerization.

Hydrogenation: Ruthenium complexes with bidentate NHC-amine or NHC-phosphine ligands are highly active in the transfer hydrogenation of ketones and imines. nih.gov The electronic properties imparted by the thiophene-imine scaffold could lead to novel reactivity in similar reductive transformations.

The synthesis of metal complexes with this ligand would likely involve the direct reaction of this compound with a suitable metal salt, such as those of palladium(II), nickel(II), copper(II), or rhodium(I). The steric and electronic properties of the resulting complex could be fine-tuned by modifying the thiophene ring or the pyrroline (B1223166) backbone, offering a modular approach to developing new catalysts for organic synthesis and polymerization. nih.gov

Mechanistic Biological Research and Drug Discovery Initiatives Involving this compound

The thiophene-pyrrole heterocyclic scaffold is a recognized pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. nih.govnih.gov The fusion of the electron-rich thiophene ring with the dihydropyrrole moiety creates a unique three-dimensional structure that can interact with a variety of biological targets. Research into derivatives of this compound has led to the exploration of their potential in several therapeutic areas, driven by the need for novel agents with improved efficacy and target selectivity. nih.govresearchgate.net

Target Identification and Mechanistic Elucidation of Biological Activities of this compound Analogs

The biological effects of compounds containing the thiophene-pyrrole core are diverse, and identifying their specific molecular targets is a key step in understanding their mechanism of action and advancing drug development. The pyrrole ring and its derivatives are extensively studied in drug discovery for various therapeutic applications, including anticancer, antimicrobial, and antiviral agents. nih.gov

In the realm of cancer research, derivatives incorporating the thiophene motif have shown significant potential. For instance, a series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer properties. dovepress.comnih.gov Molecular docking studies for one of the highly potent compounds from this series suggested that it binds effectively within the active site of dihydrofolate reductase (DHFR). dovepress.comnih.gov DHFR is a crucial enzyme in the synthesis of DNA, and its inhibition is a well-established mechanism for anticancer drugs. The interaction analysis revealed that the compound forms hydrogen bonds with key amino acid residues in the DHFR enzyme pocket, including Isoleucine (94) and Aspartate (27), supporting its biological activity. dovepress.com

Furthermore, thieno[2,3-b]pyrrol-5-one derivatives, which share a fused thiophene-pyrrole core, have been investigated for their anticancer and antioxidant activities. tandfonline.com One such derivative demonstrated significant inhibition of EGFR Tyrosinase Kinase, a key target in cancer therapy. tandfonline.com The exploration of pyrrole-based compounds has also led to the discovery of dual inhibitors for enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE 1). rsc.org While not direct analogs of this compound, these studies on related heterocyclic systems provide valuable insights into the potential targets and mechanisms that could be relevant for this class of compounds.

Enzyme Inhibition and Receptor Binding Studies of this compound Derivatives

Quantitative assessment of the interaction between this compound derivatives and their biological targets, such as enzymes and receptors, is fundamental to drug discovery. This involves determining key parameters like the half-maximal inhibitory concentration (IC₅₀) for enzymes and the binding affinity (Ki) for receptors.

Research into thiophene-containing chalcones has identified potent enzyme inhibitors. One study designed and synthesized a series of thiophene chalcone (B49325) derivatives as tyrosinase inhibitors. nih.gov Among them, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one demonstrated exceptionally strong competitive inhibition against mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov This compound exhibited very low IC₅₀ values, indicating high potency. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase (Tyrosine hydroxylase) | 0.013 | Competitive |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Mushroom Tyrosinase (Dopa oxidase) | 0.93 | Competitive |

This table presents enzyme inhibition data for a thiophene chalcone derivative. Data sourced from PubMed. nih.gov

In the area of receptor binding, new thieno[2,3-d]pyrimidine (B153573) derivatives, which feature a thiophene ring fused to a pyrimidine (B1678525) system, have been synthesized and evaluated as ligands for serotonin (B10506) receptors. nih.gov Several of these compounds showed good affinity and selectivity for the 5-HT₃ receptor over the 5-HT₄ receptor. nih.gov The most potent ligand identified was 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine, which displayed a high binding affinity and acted as a competitive antagonist at the 5-HT₃ receptor. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki) | Activity |

| 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine | 5-HT₃ | 67 nM | Competitive Antagonist |

This table shows the receptor binding affinity for a thieno[2,3-d]pyrimidine derivative. Data sourced from PubMed. nih.gov

Additionally, studies on 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives have demonstrated their cytotoxic effects against cancer cell lines. nih.gov The most active compound showed promising IC₅₀ values against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. dovepress.comnih.gov These findings underscore the potential of thiophene-based scaffolds in developing potent and selective inhibitors and receptor ligands.

| Compound Derivative | Cell Line | IC₅₀ (μM) |

| 20b | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 |

| 20b | A-549 (Lung Cancer) | 8.03 ± 0.5 |

This table displays the in vitro cytotoxicity of a potent 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative. Data sourced from Dovepress. dovepress.comnih.gov

Applications in Chemical Biology Probes and Biosensors Utilizing the this compound Core

The unique electrochemical and optical properties of thiophene-pyrrole hybrid polymers make them excellent candidates for the development of chemical biology probes and biosensors. bohrium.com These materials can serve as stable and efficient platforms for the immobilization of biomolecules, facilitating the detection of specific analytes. bohrium.comresearchgate.net

Researchers have successfully developed electrochemical biosensors based on polymers incorporating the 2,5-di(thiophen-2-yl)-1H-pyrrole (SNS) unit. For example, a urea (B33335) biosensor was constructed by electropolymerizing an SNS-aniline monomer on a pencil graphite (B72142) electrode. bohrium.com The enzyme urease was then immobilized on this polymer-coated electrode, enabling the electrochemical detection of urea. bohrium.com

Another significant application is in glucose sensing. A novel amperometric biosensor was fabricated using a copolymer of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline (SNS-NH₂) and a ferrocene-functionalized SNS derivative. mdpi.com The amino groups on the polymer backbone provided sites for the covalent attachment of glucose oxidase, while the ferrocene (B1249389) units acted as a redox mediator to facilitate electron transfer during measurements. mdpi.com This design resulted in a mediated biosensor with improved performance characteristics compared to first-generation biosensors that rely on oxygen consumption. mdpi.com

Similarly, a catechol biosensor was developed using a copolymer of a ferrocene-derivatized 2,5-dithienyl pyrrole and 3,4-ethylenedioxythiophene (PEDOT). researchgate.netresearchgate.net The tyrosinase enzyme was immobilized on this platform, which was enriched with carbon nanotubes. researchgate.net This biosensor demonstrated a low detection limit for catechol and good operational stability. researchgate.net The incorporation of conducting polymers like those based on the thiophene-pyrrole core offers a versatile strategy for creating highly sensitive and stable biosensing devices for a range of biologically relevant molecules. bohrium.comresearchgate.net

Future Perspectives and Emerging Research Avenues for 5 Thiophen 2 Yl 3,4 Dihydro 2h Pyrrole

The heterocyclic compound 5-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole, which incorporates both thiophene (B33073) and dihydropyrrole rings, stands as a scaffold of significant interest for future scientific exploration. Its unique structural and electronic properties make it a candidate for development in medicinal chemistry, materials science, and beyond. Emerging research is poised to leverage cutting-edge technologies to unlock its full potential, focusing on computational design, sustainable production, and integration into advanced materials.

Q & A

Q. What are common synthetic routes to prepare 3,4-dihydro-2H-pyrrole derivatives with aromatic substituents?

Methodological Answer :

- Acid-catalyzed cyclization is a widely used method. For example, trichloroacetic acid facilitates cyclization of tert-butyl carbamate intermediates to form 2-(2-(methylthio)phenyl)-3,4-dihydro-2H-pyrrole (46% yield) .

- Hydrochloric acid in ethanol under reflux conditions (20 h) can cyclize N-(4-aryl-4-oxobutyl)acetamides, yielding dihydro-pyrroles (69% yield) .

- Key considerations : Optimize acid strength and reaction time to balance ring closure efficiency and byproduct formation.

Table 1 : Synthesis Conditions for Analogous Dihydro-pyrroles

| Precursor | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| tert-butyl carbamate | Trichloroacetic acid | 46 | |

| N-(4-aryl-4-oxobutyl)acetamide | HCl/ethanol | 69 |

Q. How can spectroscopic techniques resolve structural ambiguities in dihydro-pyrrole derivatives?

Methodological Answer :

- 1H/13C NMR : Assign signals based on coupling patterns and integration. For example, in 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, the pyrroline ring protons appear as multiplet clusters (δ 2.5–3.5 ppm), while aromatic protons resonate at δ 6.8–7.5 ppm .

- HRMS : Confirm molecular weight with <2 ppm error. For 5-(4-chlorophenyl) derivatives, HRMS (ESI+) gives [M+H]+ at m/z 286.0895 (calculated 286.0898) .

- FTIR : Look for C=O stretches (1650–1750 cm⁻¹) in oxo-substituted derivatives .

Table 2 : Key NMR Data for Dihydro-pyrrole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| 5-(3-Chlorophenyl)-2-phenyl derivative | 2.5–3.5 (pyrroline CH₂), 7.1–7.4 (Ar-H) | 45.2 (CH₂), 125–140 (Ar-C) |

| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | 4.2 (OH), 6.8–7.3 (Ar-H) | 170.5 (C=O), 120–135 (Ar-C) |

Q. What experimental factors influence the stability of dihydro-pyrrole derivatives during storage?

Methodological Answer :

- Light and oxygen sensitivity : Store under inert gas (N₂/Ar) in amber vials. Thiophene-containing derivatives (e.g., 5-(thiophen-2-yl)) may oxidize, requiring antioxidant additives (e.g., BHT) .

- Thermal stability : Melting points (e.g., 138–211°C for hydroxy-pyrrolones ) indicate solid-state stability at room temperature.

- Hygroscopicity : Avoid prolonged exposure to humidity to prevent hydrolysis of ester/carbamate groups .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the thiophene ring affect the electronic properties of dihydro-pyrroles?

Methodological Answer :

- Fluorinated substituents (e.g., 4-trifluoromethoxy) increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Methylthio groups (e.g., 2-(methylthio)phenyl) modulate π-conjugation, as shown by redshifted UV-Vis absorption (λmax 320→350 nm) .

- Computational validation : Use DFT to map HOMO/LUMO distributions. For example, fluorophenyl groups lower LUMO energy by 0.5 eV compared to phenyl analogs .

Q. What strategies address low crystallinity in dihydro-pyrrole derivatives for X-ray diffraction studies?

Methodological Answer :

- Co-crystallization : Add templating agents (e.g., benzoic acid) to induce ordered packing.

- Halogen substitution : Chlorophenyl groups (e.g., 5-(3-chlorophenyl)) improve crystal lattice interactions, as seen in monoclinic crystals (space group P2₁/c) with Z′ = 1 .

- Slow evaporation : Use low-polarity solvents (e.g., CH₂Cl₂/hexane) for gradual nucleation .

Q. How can structure-activity relationships (SAR) guide the design of bioactive dihydro-pyrroles?

Methodological Answer :

- Thiophene bioisosteres : Replace phenyl with thiophen-2-yl to enhance membrane permeability (logP increase by ~0.3) .

- Substituent positioning : Meta-substituted chlorophenyl groups (e.g., 5-(3-chlorophenyl)) improve antimicrobial activity (MIC 8 µg/mL vs. S. aureus) compared to para-substituted analogs .

- Docking studies : Map interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. What mechanistic insights explain regioselectivity in the cyclization of dihydro-pyrrole precursors?

Methodological Answer :

- Acid catalysis : Protonation of carbonyl oxygen in intermediates (e.g., 4-oxobutyl carbamates) directs nucleophilic attack to form the 5-membered ring preferentially .

- Steric effects : Bulky substituents (e.g., dipentylamino) favor endo transition states, leading to cis-fused products (e.g., pyrrolo[3,2-d]pyrimidines) .

- Kinetic vs. thermodynamic control : Prolonged heating (e.g., 20 h reflux) shifts equilibrium toward thermodynamically stable trans isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.